(2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine
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Overview
Description
(2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine is a chiral oxazolidine derivative. This compound is notable for its unique structural features, which include a five-membered ring containing both oxygen and nitrogen atoms. The presence of chiral centers at positions 2, 4, and 5 adds to its stereochemical complexity, making it an interesting subject for research in various fields such as organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine typically involves the cyclization of appropriate amino alcohols with aldehydes or ketones. One common method is the reaction of (S)-phenylglycinol with 4-propoxybenzaldehyde under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Substituted oxazolidines with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in the products makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact selectively with biological molecules, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this oxazolidine derivative is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of chiral centers allows for selective binding, which can modulate the activity of the target enzyme or receptor. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-methoxyphenyl)-1,3-oxazolidine
- (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-ethoxyphenyl)-1,3-oxazolidine
- (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-butoxyphenyl)-1,3-oxazolidine
Uniqueness
What sets (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine apart from its similar compounds is the propoxy group at the 4-position of the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.
Properties
CAS No. |
678969-59-0 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C20H25NO2/c1-4-14-22-18-12-10-17(11-13-18)20-21(3)15(2)19(23-20)16-8-6-5-7-9-16/h5-13,15,19-20H,4,14H2,1-3H3/t15-,19-,20-/m0/s1 |
InChI Key |
UCCZGHAQEYIPDX-YSSFQJQWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)[C@H]2N([C@H]([C@H](O2)C3=CC=CC=C3)C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2N(C(C(O2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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